Yeast CYP51 Inhibition Potency: Buthiobate vs. Metyrapone and SKF-525A
In a reconstituted enzyme system consisting of purified Saccharomyces cerevisiae cytochrome P-450(14)-DM and NADPH-cytochrome P-450 reductase, buthiobate inhibited 14α-demethylation of lanosterol with an IC50 of 0.3 μM. This was markedly lower (i.e., more potent) than the IC50 values of metyrapone and SKF-525A, two classical cytochrome P-450 inhibitors [1]. The 0.3 μM IC50 places buthiobate among the most potent C14-DMIs tested in this yeast model.
| Evidence Dimension | IC50 for inhibition of lanosterol 14α-demethylase (purified yeast P-450(14)-DM) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | Metyrapone and SKF-525A (exact values not given; stated to be markedly higher) |
| Quantified Difference | Markedly lower for buthiobate (0.3 μM) vs. metyrapone / SKF-525A |
| Conditions | Reconstituted enzyme system, S. cerevisiae P-450(14)-DM + NADPH-P-450 reductase, lanosterol substrate. |
Why This Matters
This demonstrates superior enzyme-level potency of buthiobate over classical P-450 ligands, establishing it as a high-affinity probe for fungal CYP51.
- [1] Aoyama, Y., Yoshida, Y., Hata, S., Nishino, T., Katsuki, H. (1983). Buthiobate: a potent inhibitor for yeast cytochrome P-450 catalyzing 14 alpha-demethylation of lanosterol. Biochem Biophys Res Commun, 115(2), 642-7. View Source
